2-chlorohexadecanoic Acid

描述

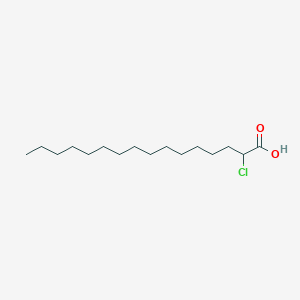

2-氯棕榈酸是棕榈酸的一种单氯化衍生物,棕榈酸是一种常见的饱和脂肪酸。其特征是在棕榈酸链的第二个碳原子上连接了一个氯原子。 该化合物因其在各种生化过程中的作用而闻名,特别是在中性粒细胞胞外陷阱 (NETs) 的形成及其对内皮细胞的影响 .

准备方法

合成路线和反应条件: 2-氯棕榈酸可以通过棕榈酸的氯化合成。此过程通常涉及在受控条件下使用氯气或其他氯化剂,以确保在第二个碳位置进行选择性氯化。该反应通常在催化剂的存在下并在惰性气氛中进行,以防止不希望发生的副反应。

工业生产方法: 2-氯棕榈酸的工业生产遵循类似的原理,但规模更大。该过程涉及将棕榈酸和氯气连续送入反应器,在反应器中催化反应并监测反应以保持最佳条件。 然后通过蒸馏或结晶提纯产品,以获得高纯度的2-氯棕榈酸 .

化学反应分析

反应类型: 2-氯棕榈酸经历各种化学反应,包括:

氧化: 它可以被氧化形成相应的氯化脂肪酸。

还原: 还原反应可以去除氯原子,使其恢复为棕榈酸。

取代: 通过亲核取代反应,氯原子可以被其他官能团取代。

常用试剂和条件:

- **

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

生物活性

2-Chlorohexadecanoic acid (2-ClHA) is a chlorinated fatty acid that has garnered attention for its diverse biological activities, particularly in the context of cellular stress responses and inflammation. This article delves into the mechanisms through which 2-ClHA exerts its effects, supported by relevant research findings and case studies.

This compound is a synthetic compound derived from hexadecanoic acid, featuring a chlorine atom at the second carbon position. Its biological activity primarily involves interactions with cellular signaling pathways and lipid metabolism.

Key Mechanisms:

- Endoplasmic Reticulum (ER) Stress Induction: 2-ClHA has been shown to induce ER stress markers, which are critical in the cellular response to misfolded proteins. This induction leads to reduced ATP content in the ER, suggesting a disruption in normal cellular function .

- Protein Palmitoylation Interference: The compound interferes with protein palmitoylation, a post-translational modification essential for protein function and localization. This interference can affect various signaling pathways, leading to altered cellular responses .

- Inflammatory Response Modulation: As an inflammatory lipid mediator, 2-ClHA plays a role in modulating inflammatory responses within endothelial cells. It has been observed to induce COX-2 expression, an enzyme associated with inflammation and pain .

Table 1: Summary of Biological Activities of this compound

Case Study 1: Endothelial Cell Response

A study investigating the effects of 2-ClHA on endothelial cells demonstrated that exposure to this compound resulted in significant mobilization of Weibel-Palade bodies, which are storage granules involved in hemostasis and inflammation. The study concluded that 2-ClHA could potentially influence vascular health by modulating endothelial cell functions .

Case Study 2: Inflammatory Response in Animal Models

In animal models, administration of 2-ClHA led to increased expression of pro-inflammatory cytokines. This suggests that the compound may play a role in exacerbating inflammatory conditions, highlighting its potential implications for diseases characterized by chronic inflammation .

科学研究应用

Inflammation and Immune Response

2-Chlorohexadecanoic acid is implicated in the modulation of inflammatory responses. Research indicates that this compound can influence the expression of cyclooxygenase-2 (COX-2), an enzyme critical in the inflammatory process.

- Mechanism of Action : Studies show that this compound induces COX-2 expression in human coronary artery endothelial cells. This induction occurs through a time-dependent mechanism, with significant increases noted after 8 hours of treatment. The compound's action appears to be mediated by reactive chlorinated species that affect cellular signaling pathways .

- Case Study : In a study examining the effects of this compound on endothelial cells, treatment resulted in a marked increase in COX-2 mRNA levels, indicating its potential role as a pro-inflammatory mediator. This suggests that this compound could be relevant in conditions characterized by chronic inflammation, such as atherosclerosis .

Cardiovascular Health

The role of this compound extends into cardiovascular research, particularly concerning its effects on endothelial function.

- Endothelial Dysfunction : Research has demonstrated that this compound can induce endoplasmic reticulum (ER) stress and mitochondrial dysfunction in brain microvascular endothelial cells. Such dysfunction is associated with various cardiovascular diseases and highlights the potential risks posed by chlorinated fatty acids in vascular health .

- Case Study : A study conducted on HL-1 cardiomyocytes showed that exposure to 2-chlorohexadecanal (a precursor) led to the conversion into this compound, further emphasizing its relevance in cardiomyocyte health and function .

Neurobiology

In neurobiological contexts, this compound has been studied for its effects on neuronal cells and potential implications for neurodegenerative diseases.

- Neuroinflammation : The compound has been identified as a product of neutrophil activation and is present in ischemic/reperfused myocardium and atherosclerotic lesions. Its ability to attract neutrophils suggests a role in neuroinflammatory processes .

- Impact on Neuronal Cells : Evidence indicates that exposure to this compound can lead to ER stress and mitochondrial dysfunction in brain endothelial cells, which may contribute to blood-brain barrier disruption observed in various neurological disorders .

Data Table: Summary of Research Findings

属性

IUPAC Name |

2-chlorohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15H,2-14H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQUHRSWFMWRNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454792 | |

| Record name | 2-chlorohexadecanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19117-92-1 | |

| Record name | 2-chlorohexadecanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。